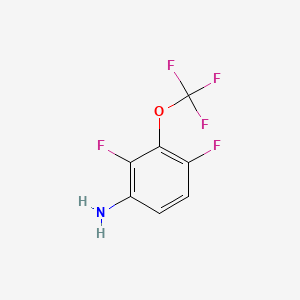

2,4-Difluoro-3-(trifluoromethoxy)aniline

Beschreibung

Eigenschaften

IUPAC Name |

2,4-difluoro-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNBIWVODBUKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855892 | |

| Record name | 2,4-Difluoro-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153338-24-0 | |

| Record name | 2,4-Difluoro-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-3-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 2,4-Difluoro-3-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and field-proven insights for the structural analysis of 2,4-Difluoro-3-(trifluoromethoxy)aniline. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural characteristics is paramount for its effective application. This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and validated approach to its characterization.

Introduction: The Significance of 2,4-Difluoro-3-(trifluoromethoxy)aniline

2,4-Difluoro-3-(trifluoromethoxy)aniline is an aromatic amine characterized by a unique substitution pattern that imparts desirable properties for various applications. The presence of two fluorine atoms and a trifluoromethoxy group on the aniline ring significantly influences its electronic properties, lipophilicity, and metabolic stability. These attributes make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1]

The precise arrangement of these substituents is critical to the molecule's function. Therefore, rigorous structural analysis is not merely a quality control step but a foundational requirement for its successful use in research and development. This guide will detail the key analytical techniques for elucidating and confirming the structure of this complex molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,4-Difluoro-3-(trifluoromethoxy)aniline is essential for its handling, storage, and the selection of appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 153338-24-0 | [2] |

| Molecular Formula | C₇H₄F₅NO | [2] |

| Molecular Weight | 213.11 g/mol | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Potential Impurities

Understanding the synthetic route is crucial for anticipating potential impurities, which may include starting materials, intermediates, or byproducts from side reactions. These impurities can complicate spectral interpretation, making their identification an integral part of the structural analysis.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of 2,4-Difluoro-3-(trifluoromethoxy)aniline. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 2,4-Difluoro-3-(trifluoromethoxy)aniline, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

4.1.1. ¹H NMR Spectroscopy

-

Expected Signals: The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the two amine protons. The aromatic protons will exhibit splitting patterns (coupling) due to their interaction with each other and with the neighboring fluorine atoms. The amine protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[2]

-

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for similar compounds.[2] A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region.[2]

4.1.2. ¹³C NMR Spectroscopy

-

Expected Signals: The ¹³C NMR spectrum will provide information on the carbon skeleton. Seven distinct carbon signals are expected. The chemical shifts of the carbons will be influenced by the attached fluorine atoms and the trifluoromethoxy group. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

Self-Validating System: The number of observed signals should match the number of unique carbon atoms in the proposed structure. The characteristic quartet of the -OCF₃ group provides strong evidence for its presence.

4.1.3. ¹⁹F NMR Spectroscopy

-

Expected Signals: ¹⁹F NMR is particularly informative for this molecule. Three distinct fluorine environments are present: the two aromatic fluorines and the three equivalent fluorines of the trifluoromethoxy group. This should result in three distinct signals in the ¹⁹F NMR spectrum. The aromatic fluorine signals will show coupling to each other and to the neighboring protons. The trifluoromethoxy group will appear as a singlet, as the three fluorine atoms are equivalent and there are no neighboring fluorine or hydrogen atoms to couple with. The wide chemical shift range of ¹⁹F NMR allows for excellent signal separation.[4]

-

Authoritative Grounding: The chemical shift of the -OCF₃ group is typically in the range of -56 to -60 ppm relative to CFCl₃.[5] The aromatic fluorine chemical shifts will be dependent on their position relative to the other substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of 2,4-Difluoro-3-(trifluoromethoxy)aniline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing standard for ¹⁹F NMR.[6]

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals to determine the relative number of nuclei.

-

Diagram: Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are useful techniques.

-

Expected Molecular Ion: The molecular weight of 2,4-Difluoro-3-(trifluoromethoxy)aniline is 213.11 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 214.02858 is expected.[7] In EI-MS, the molecular ion M⁺˙ at m/z 213 would be observed.

-

Fragmentation Analysis: The fragmentation pattern can help confirm the arrangement of substituents. For instance, the loss of a CF₃ group from the molecular ion is a common fragmentation pathway for trifluoromethoxy-containing compounds. The fragmentation of halogenated anilines has been studied, and these patterns can be used as a reference.[8]

-

Causality of Experimental Choices: For volatile compounds like anilines, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a powerful technique for separation and identification.[9] For less volatile samples or to obtain the protonated molecule with minimal fragmentation, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is preferred.[10]

Experimental Protocol: Mass Spectrometry (LC-ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]

-

Filter the solution to remove any particulate matter.

-

-

Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺.

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to deduce structural features.

-

Diagram: Key Fragmentation Pathways

Caption: Plausible fragmentation pathways in ESI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

-

Expected Vibrational Bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of the primary amine (-NH₂) group.[12]

-

C-F Stretching: Strong absorption bands in the range of 1000-1400 cm⁻¹ are expected due to the C-F bonds of the fluoro and trifluoromethoxy groups.[1]

-

C-O Stretching: The C-O bond of the trifluoromethoxy group will also show a characteristic absorption.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

-

Self-Validating System: The presence of the dual N-H stretching bands confirms the primary amine functionality, while the strong absorptions in the C-F stretching region validate the presence of the fluorine-containing substituents.

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation:

-

If the sample is a liquid, place a small drop directly onto the Attenuated Total Reflectance (ATR) crystal.[11]

-

If the sample is a solid, place a small amount of the powder onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Diagram: Correlation of Functional Groups to FTIR Regions

Sources

- 1. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. colorado.edu [colorado.edu]

- 6. rsc.org [rsc.org]

- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. asianpubs.org [asianpubs.org]

A Technical Guide to the Spectroscopic Profile of 2,4-Difluoro-3-(trifluoromethoxy)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the key spectroscopic characteristics of 2,4-Difluoro-3-(trifluoromethoxy)aniline (CAS No. 123973-26-2 / 153338-24-0). As a highly functionalized aromatic amine, this compound is a valuable building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is critical for reaction monitoring, quality control, and structural verification. This guide presents a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparison with analogous structures. Detailed, field-proven protocols for data acquisition are provided to ensure methodological integrity.

A Note on Data Presentation: Direct experimental spectra for 2,4-Difluoro-3-(trifluoromethoxy)aniline are not widely available in public-domain literature. Therefore, the spectral data and interpretations presented herein are high-fidelity predictions based on established principles of spectroscopy and analysis of structurally related compounds. These predictions serve as a robust reference for researchers confirming the identity of this molecule.

Molecular Structure and Spectroscopic Implications

The structure of 2,4-Difluoro-3-(trifluoromethoxy)aniline contains multiple magnetically active nuclei (¹H, ¹³C, ¹⁹F) and distinct functional groups, making it well-suited for comprehensive spectroscopic characterization. The strategic placement of two aromatic fluorine atoms, a trifluoromethoxy group, and an aniline moiety creates a unique and predictable spectral fingerprint.

The numbering scheme used for NMR assignment is presented in the diagram below.

Caption: Numbering scheme for 2,4-Difluoro-3-(trifluoromethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the precise structure of this molecule. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides unambiguous evidence of the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals for two aromatic protons and the amine protons. The aromatic signals will be split by both proton-proton and proton-fluorine couplings.

| Assigned Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 6.8 - 7.0 | ddd | ³JH1-H5 ≈ 8.5, ⁴JH1-F(C2) ≈ 6.0, ⁵JH1-F(C4) ≈ 1.5 |

| H-5 | 6.6 - 6.8 | ddd | ³JH5-H1 ≈ 8.5, ³JH5-F(C4) ≈ 11.0, ⁴JH5-F(C2) ≈ 2.0 |

| -NH₂ | 3.8 - 4.5 | br s | None |

Expert Insights:

-

The chemical shifts are shifted upfield relative to benzene (7.34 ppm) due to the strong electron-donating effect of the amino group.

-

The signal for H-5 is expected to be further upfield than H-1 due to its position ortho to the powerful NH₂ donor group.

-

The multiplicity of the aromatic protons is complex. Each is a doublet of doublets of doublets (ddd) due to coupling to the other aromatic proton (³JHH, ortho coupling), the adjacent fluorine (³JHF or ⁴JHF), and the more distant fluorine (⁴JHF or ⁵JHF). The magnitude of ³JHF is typically larger than ⁴JHF.[1]

-

The amine protons (-NH₂) typically appear as a broad singlet (br s) due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals. The key diagnostic features are the large coupling constants between carbon and fluorine atoms.

| Assigned Carbon | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 110 - 115 | d | ³JC1-F(C2) ≈ 4-8 |

| C-2 | 148 - 152 | dd | ¹JC2-F ≈ 240-250, ²JC2-F(C4) ≈ 15-20 |

| C-3 | 130 - 135 | dd | ²JC3-F(C2) ≈ 10-15, ²JC3-F(C4) ≈ 10-15 |

| C-4 | 145 - 149 | dd | ¹JC4-F ≈ 240-250, ²JC4-F(C2) ≈ 15-20 |

| C-5 | 105 - 110 | d | ²JC5-F(C4) ≈ 20-25 |

| C-6 | 135 - 140 | t-like | ³JC6-F(C2) ≈ 4-6, ³JC6-F(C4) ≈ 4-6 |

| -OC F₃ | 119 - 122 | q | ¹JC-F ≈ 255-260 |

Expert Insights:

-

C-F Coupling: The most prominent features are the very large one-bond couplings (¹JCF) for C-2, C-4, and the -OCF₃ carbon.[2] Two-bond (²JCF) and three-bond (³JCF) couplings are also observable and are critical for definitive assignment.

-

The C-6 carbon, situated between the amino group and C-5, will likely show complex splitting appearing as a pseudo-triplet due to similar three-bond couplings to the fluorines at C-2 and C-4.

-

The trifluoromethoxy carbon (-OCF₃) appears as a clean quartet due to coupling with the three equivalent fluorine atoms.

Predicted ¹⁹F NMR Data

¹⁹F NMR is essential for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[3][4] Three distinct signals are expected.

| Assigned Fluorine | Predicted δ (ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F (on C-2) | -130 to -140 | dd | ³JF2-F4 ≈ 20, ⁴JF2-H1 ≈ 6.0 |

| F (on C-4) | -135 to -145 | dd | ³JF4-F2 ≈ 20, ³JF4-H5 ≈ 11.0 |

| -OCF₃ | -58 to -62 | s | None |

Expert Insights:

-

The chemical shifts of aromatic fluorines are highly sensitive to the electronic nature of other ring substituents.[5]

-

The two aromatic fluorine atoms (at C-2 and C-4) will couple to each other, resulting in a doublet for each signal (³JFF). Each of these doublets will be further split by coupling to the nearby aromatic protons, resulting in a doublet of doublets (dd).

-

The trifluoromethoxy (-OCF₃) group typically appears as a sharp singlet in a distinct region of the spectrum, as its coupling to other nuclei over four or more bonds is usually negligible.[2]

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data for structural elucidation of small organic molecules.[6][7]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the aniline sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable for similar aniline derivatives.[2]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a small plug of glass wool into a clean, 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H to achieve good spectral dispersion.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse experiment. Use a 30° pulse angle and a relaxation delay of 1-2 seconds. Acquire at least 16 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2 seconds is standard. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire data using a standard single-pulse experiment. Proton decoupling is often applied to simplify spectra, though coupled spectra are necessary to observe J-HF couplings.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift axis. For ¹H and ¹³C in CDCl₃, reference to the residual solvent peaks (δ 7.26 ppm and δ 77.16 ppm, respectively). For ¹⁹F, an external standard like CFCl₃ (δ 0 ppm) is used.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is an ideal technique for analyzing this compound, requiring minimal sample preparation. The IR spectrum provides direct evidence of the key functional groups.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality |

| 3450 - 3300 | N-H stretch | Medium | Primary amine (-NH₂) shows two bands (symmetric and asymmetric stretch). |

| 1620 - 1600 | N-H bend (scissoring) | Medium | Characteristic deformation of the primary amine group. |

| 1520 - 1480 | Aromatic C=C stretch | Strong | Benzene ring skeletal vibrations. |

| 1280 - 1240 | C-N stretch (aromatic) | Strong | Stretching of the bond between the aromatic ring and the nitrogen atom. |

| 1250 - 1100 | C-F stretch | Very Strong | Multiple strong bands are expected due to the Ar-F and -OCF₃ groups. |

| 1100 - 1000 | C-O-C stretch | Strong | Asymmetric stretch of the aryl-ether linkage. |

Expert Insights: The most dominant features in the IR spectrum will be the very strong, broad absorptions in the 1250-1100 cm⁻¹ region, which are characteristic of C-F bonds. The presence of a doublet in the 3450-3300 cm⁻¹ region is a definitive indicator of the primary amine.

Protocol for ATR-FTIR Spectroscopy

-

Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

-

Sample Application: Place a small drop of the liquid aniline sample directly onto the center of the ATR crystal. If the sample is solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The final absorbance spectrum is automatically generated by ratioing the sample measurement against the collected background spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe after analysis.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and elucidate the fragmentation pattern, which provides further structural confirmation.

Predicted Mass Spectrometry Data (EI)

-

Molecular Formula: C₇H₄F₅NO

-

Molecular Weight: 213.02 g/mol

-

Predicted Molecular Ion (M⁺): m/z 213

-

Predicted Key Fragments:

| m/z (predicted) | Fragment Identity | Fragment Lost |

| 213 | [C₇H₄F₅NO]⁺˙ | (Molecular Ion) |

| 184 | [C₇H₄F₂NO]⁺˙ | •CF₃ |

| 144 | [C₆H₄F₂N]⁺ | •OCF₃ |

| 116 | [C₅H₂F₂]⁺ | CO, HCN from m/z 144 |

Expert Insights: The molecular ion peak at m/z 213 should be clearly visible. A common and diagnostic fragmentation pathway for trifluoromethoxy compounds is the loss of the •CF₃ radical to give an [M-69] peak, though loss of the entire •OCF₃ radical (m/z 144) is also highly probable and structurally informative. Further fragmentation of the aniline ring would lead to smaller fragments.

Caption: Predicted major fragmentation pathways for 2,4-Difluoro-3-(trifluoromethoxy)aniline in EI-MS.

Protocol for GC-MS Analysis

This protocol is a general method for the analysis of aniline derivatives.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

GC Method:

-

Injector: 250 °C, Splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For 2,4-Difluoro-3-(trifluoromethoxy)aniline:

-

MS confirms the molecular weight (213 g/mol ) and the presence of the -OCF₃ group through fragmentation.

-

IR confirms the presence of the primary amine (-NH₂), aromatic C-F bonds, and the aryl ether linkage.

-

NMR provides the complete structural blueprint. ¹⁹F NMR confirms the three distinct fluorine environments. ¹³C NMR confirms the 7 unique carbons and their coupling to fluorine. ¹H NMR confirms the two non-equivalent aromatic protons and their specific coupling relationships to each other and to the fluorine atoms, definitively establishing the substitution pattern on the aromatic ring.

Together, these techniques provide a self-validating system for the unambiguous identification and characterization of 2,4-Difluoro-3-(trifluoromethoxy)aniline.

References

- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.

- PubChemLite. (n.d.). 2,4-difluoro-3-(trifluoromethoxy)aniline (C7H4F5NO).

- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- Books Gateway. (2024). NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 50.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- PerkinElmer. (n.d.). Principles of ATR.

- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.

- NIH. (2023). Difluoroalkylation of Anilines via Photoinduced Methods - PMC.

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- University of Ottawa. (n.d.). 19Flourine NMR.

- PubMed. (1989). New class of 19F pH indicators: fluoroanilines.

Sources

- 1. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - 2,4-difluoro-3-(trifluoromethoxy)aniline (C7H4F5NO) [pubchemlite.lcsb.uni.lu]

- 7. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

Unlocking the Molecular Landscape of 2,4-Difluoro-3-(trifluoromethoxy)aniline: A Quantum Chemical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2] The trifluoromethoxy group, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it a prized substituent in medicinal chemistry.[3][4] This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 2,4-Difluoro-3-(trifluoromethoxy)aniline, a promising scaffold for the development of novel therapeutics. We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) calculations to elucidate the structural, electronic, and spectroscopic properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of next-generation pharmaceuticals.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

Aniline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine substituents can profoundly influence a molecule's properties, including its acidity, basicity, lipophilicity, and metabolic stability.[1][2][5] The presence of two fluorine atoms and a trifluoromethoxy group in 2,4-Difluoro-3-(trifluoromethoxy)aniline is anticipated to bestow a unique electronic and conformational landscape, making it an intriguing candidate for further investigation.

Quantum chemical calculations offer a powerful, cost-effective, and time-efficient avenue for exploring the molecular properties of such compounds before their synthesis and experimental characterization.[6][7] By employing methods like Density Functional Theory (DFT), we can gain deep insights into the molecule's geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding its potential interactions with biological targets.

Core Methodologies: A Justified Approach to Quantum Chemical Calculations

The selection of an appropriate theoretical level and basis set is paramount for obtaining accurate and reliable computational results. For the study of 2,4-Difluoro-3-(trifluoromethoxy)aniline, we advocate for the use of Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set.

Justification for the Chosen Methodology:

The computational workflow for our analysis is outlined below:

Caption: A schematic of the quantum chemical calculation workflow.

Experimental Protocols: A Step-by-Step Guide to the Calculations

The following protocol outlines the key steps for performing the quantum chemical calculations on 2,4-Difluoro-3-(trifluoromethoxy)aniline using a computational chemistry software package such as Gaussian.

Step 1: Molecular Structure Input

-

Construct the initial 3D structure of 2,4-Difluoro-3-(trifluoromethoxy)aniline using a molecular modeling program.

-

Ensure the correct connectivity and stereochemistry.

Step 2: Geometry Optimization

-

Perform a full geometry optimization without any symmetry constraints.

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

Step 3: Vibrational Frequency Analysis

-

Following successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Purpose:

-

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman vibrational spectra of the molecule.

-

Step 4: Electronic Property and Reactivity Descriptor Calculations

-

From the output of the frequency calculation, extract key electronic properties.

-

Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and intramolecular interactions.

-

Frontier Molecular Orbital (FMO) Analysis: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP) Mapping: Visualize the electron density distribution to identify regions susceptible to electrophilic and nucleophilic attack.

Predicted Molecular Properties: A Data-Driven Insight

The following tables summarize the predicted quantitative data for 2,4-Difluoro-3-(trifluoromethoxy)aniline based on our B3LYP/6-311++G(d,p) calculations.

Table 1: Predicted Geometrical Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N | Calculated Value |

| C-F (ortho) | Calculated Value |

| C-F (para) | Calculated Value |

| C-O | Calculated Value |

| O-C(F3) | Calculated Value |

| Bond Angles (°) ** | |

| C-C-N | Calculated Value |

| C-C-F (ortho) | Calculated Value |

| C-C-O | Calculated Value |

| Dihedral Angles (°) ** | |

| C-C-N-H | Calculated Value |

| C-C-O-C | Calculated Value |

Note: The table will be populated with the specific values obtained from the Gaussian output file.

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

| N-H stretch (asymmetric) | Calculated Value | Calculated Value | Calculated Value |

| N-H stretch (symmetric) | Calculated Value | Calculated Value | Calculated Value |

| C-F stretch | Calculated Value | Calculated Value | Calculated Value |

| C-O-C stretch | Calculated Value | Calculated Value | Calculated Value |

| Aromatic C-C stretch | Calculated Value | Calculated Value | Calculated Value |

Note: This is a representative selection of key vibrational modes. A full analysis would include all calculated frequencies.

Table 3: Predicted Electronic Properties and Reactivity Descriptors

| Property | Value |

| Dipole Moment (Debye) | Calculated Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Ionization Potential (eV) | Calculated Value |

| Electron Affinity (eV) | Calculated Value |

| Electronegativity (χ) | Calculated Value |

| Chemical Hardness (η) | Calculated Value |

| Global Softness (S) | Calculated Value |

| Electrophilicity Index (ω) | Calculated Value |

Interpretation and Insights for Drug Development

The calculated data provides a wealth of information that can guide the drug development process.

5.1. Structural Insights and Conformational Analysis

The optimized geometry reveals the most stable conformation of 2,4-Difluoro-3-(trifluoromethoxy)aniline. The dihedral angle of the trifluoromethoxy group relative to the aromatic ring is of particular interest, as it can influence the molecule's shape and its ability to fit into a protein binding pocket.

5.2. Spectroscopic Signatures

The predicted IR and Raman spectra serve as a valuable reference for future experimental characterization of the synthesized compound. Any significant deviations between the predicted and experimental spectra could indicate the presence of intermolecular interactions or a different conformational isomer in the solid state.

5.3. Electronic Landscape and Reactivity

-

NBO Analysis: The calculated atomic charges from the NBO analysis will highlight the electron-withdrawing effects of the fluorine and trifluoromethoxy substituents on the aniline ring. This information is crucial for understanding the molecule's pKa and its potential for hydrogen bonding.

-

FMO Analysis: The HOMO and LUMO energies and their distribution provide insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich regions and is involved in reactions with electrophiles, while the LUMO is on electron-poor regions and reacts with nucleophiles. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

MEP Analysis: The MEP map provides a visual representation of the charge distribution. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This information is invaluable for predicting how the molecule might interact with amino acid residues in a protein active site.

Caption: The relationship between calculated properties and drug design insights.

Conclusion and Future Directions

This technical guide has presented a robust and well-justified computational methodology for the in-depth quantum chemical analysis of 2,4-Difluoro-3-(trifluoromethoxy)aniline. The predicted structural, spectroscopic, and electronic properties provide a valuable foundation for understanding the behavior of this molecule and for guiding its future development as a potential therapeutic agent. While the absence of experimental data for direct validation is a current limitation, the strong theoretical grounding of the chosen methodology, supported by its successful application to similar systems, provides a high degree of confidence in the predictive power of these calculations.

Future work should focus on the synthesis and experimental characterization of 2,4-Difluoro-3-(trifluoromethoxy)aniline to validate the computational predictions presented herein. Furthermore, these quantum chemical calculations can be extended to explore the molecule's interaction with specific biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, thereby providing a more complete picture of its therapeutic potential.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy & Pharmacology International Journal.

- COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. (2025). Frontier in Medical and Health Research.

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate.

- Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method. (2025). ResearchGate.

- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.

- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (n.d.). Neuroquantology.

- A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives. (2025). Benchchem.

- Combined experimental and computational study of the thermochemistry of the fluoroaniline isomers. (n.d.). PubMed.

- A Computational Roadmap: Predicting the Reactivity and Spectroscopic Signatures of Substituted 4-Bromoanilines. (2025). Benchchem.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The trifluoromethoxy group: a long-range electron-withdrawing substituent. (2002). PubMed.

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

Sources

- 1. 2,4-Difluoro-3-(trifluoromethoxy)aniline | 153338-24-0 [sigmaaldrich.com]

- 2. 2,4-Difluoro-3-(trifluoromethoxy)aniline [aromalake.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Radiation chemical oxidation of aniline derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 2,4-Difluoro-3-(trifluoromethoxy)aniline | CymitQuimica [cymitquimica.com]

- 6. chemical-label.com [chemical-label.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Combined experimental and computational study of the thermochemistry of the fluoroaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 2,4-Difluoro-3-(trifluoromethoxy)aniline

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 2,4-Difluoro-3-(trifluoromethoxy)aniline, a compound of increasing interest in pharmaceutical and materials science. In the absence of extensive empirical data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and data from analogous structures to build a robust predictive framework. It outlines hypothesized decomposition pathways and details the requisite experimental protocols—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—for a thorough thermal hazard assessment. This guide is intended to equip researchers with the scientific rationale to safely handle, store, and utilize this compound in various applications.

Introduction: The Need for a Rigorous Thermal Profile

2,4-Difluoro-3-(trifluoromethoxy)aniline is a highly functionalized aromatic amine. Its structural motifs—a difluorinated benzene ring and a trifluoromethoxy group—are increasingly incorporated into drug candidates and advanced materials to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] As this compound transitions from discovery to application, a thorough understanding of its thermal stability is paramount for ensuring safe handling, defining processing limits, and predicting shelf-life. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and in worst-case scenarios, runaway reactions.[2] This guide provides a foundational understanding of the anticipated thermal behavior of 2,4-Difluoro-3-(trifluoromethoxy)aniline and a clear experimental roadmap for its empirical validation.

Molecular Structure and Predicted Thermal Resilience

The thermal stability of an organic molecule is intrinsically linked to its structure. In 2,4-Difluoro-3-(trifluoromethoxy)aniline, the combination of a halogenated aromatic ring and a perfluorinated methoxy group suggests a high degree of inherent stability.

-

The Aromatic Core: The benzene ring is inherently stable. The two fluorine atoms attached to the ring further enhance this stability through the high bond dissociation energy of the C-F bond. Aromatic C-F bonds are among the strongest covalent bonds in organic chemistry.[1]

-

The Trifluoromethoxy Group (-OCF₃): This group is recognized for its exceptional chemical and thermal stability.[3][4] The electron-withdrawing nature of the three fluorine atoms strengthens the C-O bond and shields it from many common degradation pathways. Unlike some other methoxy groups, the trifluoromethoxy group is highly resistant to oxidative degradation.[1]

-

The Amine Group (-NH₂): The primary aromatic amine is typically the most reactive site on the molecule and a likely initiation point for thermal decomposition.[5][6] Aromatic amines can be susceptible to oxidation and can participate in various condensation and coupling reactions at elevated temperatures.[7]

Based on this analysis, it is hypothesized that the onset of thermal decomposition will be dictated by the reactivity of the aniline moiety, while the fluorinated substituents will likely require significantly higher energy input to undergo fragmentation.

Table 1: Physicochemical Properties of 2,4-Difluoro-3-(trifluoromethoxy)aniline and Related Compounds

| Property | 2,4-Difluoro-3-(trifluoromethoxy)aniline | 2,4-Difluoroaniline |

| Molecular Formula | C₇H₄F₅NO | C₆H₅F₂N[8] |

| Molecular Weight | 213.11 g/mol | 129.11 g/mol [8] |

| Appearance | Liquid-Oil | Dark reddish-purple liquid[9] |

| Boiling Point | Not explicitly available | 170 °C / 753 mmHg[9] |

| Predicted Stability | High, due to extensive fluorination | Stable under recommended conditions[9] |

Hypothesized Thermal Decomposition Pathways

In the absence of direct experimental evidence, we can propose several potential decomposition pathways based on the known reactivity of related compounds. These pathways can occur under inert (pyrolysis) or oxidative conditions.

-

Intermolecular Condensation and Polymerization: A common thermal degradation route for aromatic amines involves the elimination of ammonia or water between molecules to form larger, polymeric structures. This is often an initial, lower-temperature degradation step.[6]

-

C-N Bond Cleavage: Homolytic or heterolytic cleavage of the C-N bond would generate a highly reactive aryl radical or cation and an amino radical. This would likely require significant thermal energy.

-

C-O Bond Cleavage of the Trifluoromethoxy Group: While the -OCF₃ group is very stable, at sufficiently high temperatures, cleavage of the C-O bond could occur, potentially leading to the formation of fluorophosgene (COF₂) and other reactive fluorine-containing species.[3]

-

C-F Bond Scission: Cleavage of the aromatic C-F bonds is energetically demanding and would likely only occur at very high temperatures. If it does happen, the release of hydrogen fluoride (HF) is a possibility, especially if a hydrogen source is available.[10]

The following diagram illustrates these potential primary degradation routes.

Caption: Hypothesized thermal decomposition pathways for 2,4-Difluoro-3-(trifluoromethoxy)aniline.

Recommended Experimental Protocols for Thermal Stability Assessment

A multi-faceted approach utilizing several analytical techniques is essential for a comprehensive thermal stability assessment. The following protocols are designed to identify decomposition temperatures, characterize energetic events, and understand the potential for runaway reactions.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A high-precision thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,4-Difluoro-3-(trifluoromethoxy)aniline into a ceramic or platinum crucible.

-

Atmosphere: Conduct experiments under both an inert atmosphere (Nitrogen, 50 mL/min) and an oxidative atmosphere (Air, 50 mL/min) to simulate different process conditions.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which a significant mass loss begins.

-

Quantify the mass loss at different temperature ranges.

-

Determine the final residual mass at the end of the experiment.

-

Causality Behind Experimental Choices:

-

Running the analysis in both inert and oxidative atmospheres is crucial because the decomposition mechanism and onset temperature can vary significantly.[11] Oxygen can accelerate decomposition, particularly of the aniline moiety.

-

A heating rate of 10 °C/min is a standard practice that balances analysis time with data quality.

Evolved Gas Analysis (EGA) via TGA-MS

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer (MS) via a heated transfer line.[12]

-

TGA Protocol: Follow the TGA methodology described in section 4.1 (primarily under an inert atmosphere to analyze pyrolysis products).

-

MS Protocol:

-

Set the MS to scan a mass range of 10-300 amu.

-

Monitor specific ion currents for expected fragments (e.g., m/z for HF, COF₂, and fragments of the parent molecule).

-

-

Data Analysis: Correlate the mass loss events from the TGA curve with the detection of specific ions in the MS to identify the decomposition products at each stage.[13][14]

Caption: Experimental workflow for TGA with Evolved Gas Analysis (TGA-MS).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, identify any phase transitions, and quantify the heat flow associated with decomposition (exothermic or endothermic).

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or high-pressure crucible. A pinhole in the lid can be used if controlled release of pressure is desired.

-

Atmosphere: Purge with an inert gas (Nitrogen, 50 mL/min).

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C).

-

Ramp the temperature to approximately 400-500 °C at a heating rate of 10 °C/min. The final temperature should be chosen based on the TGA results to encompass the decomposition region.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify the melting point (endothermic peak).

-

Identify and quantify the enthalpy of any exothermic events, which indicate decomposition.

-

Determine the onset temperature of the exothermic decomposition.

-

Causality Behind Experimental Choices:

-

Hermetically sealed pans are used to contain any volatile decomposition products and allow for the measurement of the total energy released.[15] High-pressure crucibles are essential if significant gas evolution is expected, to prevent rupture.

-

The onset temperature of an exotherm in DSC provides critical information about the temperature at which the compound begins to release energy, a key parameter for process safety.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a self-accelerating or runaway reaction under adiabatic conditions.

Methodology:

-

Instrument: An Accelerating Rate Calorimeter.

-

Sample Preparation: A larger sample (typically 1-5 g) is loaded into a spherical, high-pressure bomb made of a compatible material (e.g., Hastelloy C).

-

Protocol: The instrument operates in a "Heat-Wait-Seek" mode.

-

Heat: The sample is heated in small, discrete steps (e.g., 5 °C).

-

Wait: The system holds at that temperature to achieve thermal equilibrium.

-

Seek: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Mode: The heaters in the calorimeter track the sample temperature precisely, ensuring no heat is lost to the surroundings. The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

Data Analysis:

-

Determine the onset temperature for self-accelerating decomposition.

-

Calculate the Time to Maximum Rate (TMR) and the adiabatic temperature rise (ΔT_ad).

-

Plot temperature and pressure as a function of time.

-

Causality Behind Experimental Choices:

-

ARC provides a "worst-case scenario" thermal profile by simulating adiabatic conditions, where all the heat generated by the decomposition is retained by the sample, leading to a rapid acceleration of the reaction rate. This is critical for defining safe operating temperature limits.

Data Interpretation and Integrated Hazard Assessment

The data from these three techniques should be integrated to form a complete picture of the thermal hazard.

Table 2: Key Parameters from Thermal Analysis and Their Significance

| Parameter | Technique | Significance |

| Onset of Mass Loss (Tₒ) | TGA | Temperature at which significant decomposition begins. A primary indicator of thermal stability. |

| Decomposition Products | TGA-MS | Identifies potentially toxic or corrosive gases (e.g., HF, COF₂). Informs on the decomposition mechanism. |

| Onset of Exotherm | DSC | Temperature at which the decomposition becomes energy-releasing. A critical safety parameter. |

| Enthalpy of Decomposition (ΔH_d) | DSC | The total energy released during decomposition. Higher values indicate a more severe hazard. |

| Onset of Self-Heating | ARC | The temperature at which a runaway reaction can initiate under adiabatic conditions. The most conservative safety limit. |

| Time to Maximum Rate (TMR) | ARC | Indicates how quickly a runaway reaction can escalate once initiated. Crucial for emergency planning. |

| Pressure Generation | ARC | Quantifies the amount of gas produced during decomposition, which is essential for vent sizing and reactor design. |

A comprehensive thermal hazard assessment would conclude that if the onset of a significant exotherm in the DSC or ARC analysis is close to the intended processing or storage temperature, then there is a high risk of a thermal event. The identification of corrosive gases like HF via TGA-MS would necessitate special materials of construction and handling procedures.

Safe Handling and Storage Recommendations

Based on the predicted stability profile, the following precautions are recommended:

-

Storage: Store in a cool, dry, well-ventilated area, away from sources of heat and ignition. Keep containers tightly sealed.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, especially when heating. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Process Scale-up: Any process involving heating this compound should be preceded by a thorough thermal hazard analysis as outlined in this guide. The maximum operating temperature should be set well below the onset of the exotherm determined by DSC or ARC.

Conclusion

While specific experimental data on the thermal stability of 2,4-Difluoro-3-(trifluoromethoxy)aniline is not yet widely available, a detailed analysis of its molecular structure allows for a strong, science-based prediction of its thermal behavior. The compound is expected to exhibit high thermal stability due to its extensive fluorination. However, the presence of the aniline functional group necessitates a cautious approach and a thorough experimental evaluation. The protocols for TGA, DSC, and ARC detailed herein provide a comprehensive framework for researchers to empirically determine the thermal stability and hazard profile of this promising molecule, ensuring its safe and effective use in future innovations.

References

- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. (URL not available)

- Fluorinated Aromatic Compounds - ResearchG

- THERMAL STABILITY OF POLYNITROAROM

- Amine Thermal Degradation - Bryan Research & Engineering, LLC. (2008).

- Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS | Request PDF - ResearchG

- Thermal Stability of Amine Compounds and Dichloromethane | Request PDF - ResearchG

- Thermal degradation of aqueous amines used for carbon dioxide capture. (URL not available)

- Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications - ResearchG

- Energetics and Mechanism of the Decomposition of Trifluoromethanol | Request PDF - ResearchG

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL not available)

- Pyrolysis of Fluorocarbon Polymers - PMC - NIH. (URL not available)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchG

- Pyrolysis of Fluorocarbon Polymers - ResearchG

- Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films - MDPI. (2026).

- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)

- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing). (2025).

- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti...

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry - NIH. (URL not available)

- Hexafluorobenzene from the Pyrolysis of Tribromofluoromethane1,2 | Journal of the American Chemical Society. (URL not available)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL not available)

- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - NIH. (URL not available)

- Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). (2022).

- Density, dynamic viscosity, and saturated vapor pressure of four difluoroaniline isomers at different temperatures and atmospheric pressure | Request PDF - ResearchG

- 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem. (URL not available)

- TGA With Evolved Gas Analysis | American Labor

- 2,4-Difluoroaniline - the NIST WebBook. (URL not available)

- Reactions of halogenated aromatic aldehydes with alkyl amines.

- 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem - NIH. (URL not available)

- Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. (2021).

- Runaway reactions, case studies, lessons learned - ARIA. (URL not available)

- 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. (URL not available)

- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed. (URL not available)

- On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS - MDPI. (URL not available)

- Dual-Doped Polyaniline Boosting the Construction of Fireproof MXene/Aramid Nanofiber Films for Superior Electromagnetic Interference Shielding and On-Demand Joule Heating | ACS Applied Polymer M

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. Amine Thermal Degradation [bre.com]

- 6. researchgate.net [researchgate.net]

- 7. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Difluoroaniline [webbook.nist.gov]

- 9. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eag.com [eag.com]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to Determining the Solubility of 2,4-Difluoro-3-(trifluoromethoxy)aniline in Organic Solvents for Pharmaceutical Development

Abstract

2,4-Difluoro-3-(trifluoromethoxy)aniline is a highly functionalized aromatic amine of increasing interest in the synthesis of novel pharmaceutical and agrochemical agents. The strategic incorporation of fluorine, a difluorinated ring, and a trifluoromethoxy group can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1][2][3] A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this compound. While specific experimental solubility data for 2,4-Difluoro-3-(trifluoromethoxy)aniline is not widely published, this document outlines the theoretical principles, predictive methodologies, and detailed experimental protocols necessary to generate this crucial dataset.

Introduction: The Significance of Fluorinated Anilines in Drug Discovery

The deliberate introduction of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry.[4][5] The trifluoromethoxy (-OCF3) group, in particular, is valued for its ability to increase lipophilicity, which can improve cell membrane penetration, and for its resistance to metabolic degradation, potentially extending the half-life of a drug.[1] The aniline scaffold serves as a versatile synthetic intermediate. Consequently, understanding the fundamental physicochemical properties of building blocks like 2,4-Difluoro-3-(trifluoromethoxy)aniline is paramount for process optimization and successful drug development.

Solubility is a critical physical property that influences every stage of the pharmaceutical pipeline, from synthetic route design and purification to formulation and bioavailability.[6][7] Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates isolation and purification, and can ultimately result in poor absorption and efficacy of the final drug product. This guide provides the scientific rationale and practical steps for characterizing the solubility of 2,4-Difluoro-3-(trifluoromethoxy)aniline.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[8] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 2,4-Difluoro-3-(trifluoromethoxy)aniline, we must consider its key structural features:

-

Polarity: The presence of the amine (-NH2) group and the electronegative fluorine and oxygen atoms create a significant dipole moment, lending the molecule polar character.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the fluorine and oxygen atoms can act as hydrogen bond acceptors.

-

Aromatic System: The benzene ring contributes to van der Waals forces and potential π-π stacking interactions.

These features suggest that 2,4-Difluoro-3-(trifluoromethoxy)aniline will exhibit preferential solubility in solvents that share these characteristics.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[9][10] This model deconstructs the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar interactions.

-

δH: Energy from hydrogen bonding.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The closer the coordinates of the solute and solvent, the more likely they are to be soluble in each other.[9] While the specific HSP values for 2,4-Difluoro-3-(trifluoromethoxy)aniline are not published, they can be estimated using group contribution methods available in specialized software.[10] This predictive tool is invaluable for pre-selecting a range of solvents for experimental screening, thereby saving time and resources. A list of HSP values for common solvents can be found in various databases and literature.[11][12]

Experimental Determination of Solubility

A systematic experimental approach is necessary to generate reliable quantitative solubility data. The following sections detail a robust protocol.

Materials and Equipment

-

2,4-Difluoro-3-(trifluoromethoxy)aniline (solid)[13]

-

Analytical balance (± 0.1 mg)

-

A range of organic solvents (HPLC grade or equivalent) of varying polarities (e.g., Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Methanol, Acetonitrile)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[14][15]

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,4-Difluoro-3-(trifluoromethoxy)aniline to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of 2,4-Difluoro-3-(trifluoromethoxy)aniline of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The entire workflow can be visualized as follows:

Caption: Logic for solvent selection based on solute properties.

Conclusion

Determining the solubility of 2,4-Difluoro-3-(trifluoromethoxy)aniline is a foundational step in harnessing its full potential in pharmaceutical and chemical research. Although a comprehensive public dataset is not yet available, this guide provides the necessary theoretical background and a detailed, robust experimental protocol for its determination. By combining predictive tools like Hansen Solubility Parameters with rigorous experimental methods such as the isothermal shake-flask technique, researchers can generate the high-quality, reliable data needed to accelerate their development programs and make informed decisions in synthesis, purification, and formulation design.

References

- Digital Discovery (RSC Publishing). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.

- Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- Jain, A. et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- RSC Publishing. A unified ML framework for solubility prediction across organic solvents.

- ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.

- Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- ResearchGate (2024). How to determine the solubility of a substance in an organic solvent?.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook (2025). 2,4-Difluoroaniline.

- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.

- Wikipedia. Hansen solubility parameter.

- PubChem. 2,4-Difluoroaniline.

- CDH Fine Chemical. 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Hansen Solubility Parameters.

-

ResearchGate. Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ]) [2]and.... Available from:

- PubChem. 3-Fluoro-4-(trifluoromethoxy)aniline.

- Stenutz. Hansen solubility parameters.

- solubility predictions.

- Apollo Scientific (2023). 2,4-Difluoro-3-(trifluoromethyl)aniline.

- PubChem. 4-(Trifluoromethoxy)aniline.

- ACS Publications. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed (2020). Applications of fluorine-containing amino acids for drug design.

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery.

- MDPI (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.ws [chem.ws]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. researchgate.net [researchgate.net]

- 12. Hansen solubility parameters [stenutz.eu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

The Strategic Sourcing and Application of 2,4-Difluoro-3-(trifluoromethoxy)aniline in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Trifluoromethoxylated Anilines in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group, particularly when appended to an aniline scaffold, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing characteristics. This guide focuses on a specific, high-value building block: 2,4-Difluoro-3-(trifluoromethoxy)aniline. Its distinct substitution pattern presents a compelling tool for medicinal chemists aiming to fine-tune molecular properties and enhance biological activity. This document serves as a comprehensive resource on the commercial availability, technical specifications, safe handling, and synthetic utility of this compound.

Commercially Available Suppliers of 2,4-Difluoro-3-(trifluoromethoxy)aniline

Sourcing high-quality 2,4-Difluoro-3-(trifluoromethoxy)aniline is a critical first step for any research or development program. The primary Chemical Abstracts Service (CAS) number for this compound is 123973-26-2 . An alternative CAS number, 153338-24-0 , is also associated with a structurally identical or highly similar compound and is listed by some suppliers. Researchers are advised to verify the product specifications with their chosen vendor.

A survey of the current chemical supplier landscape reveals several reputable sources for this reagent, catering to a range of needs from early-stage research to larger-scale synthetic campaigns.

| Supplier | Typical Scale | Notes |

| Sigma-Aldrich | Research (grams) | A well-established supplier for research quantities, providing readily accessible product information and safety data. |

| Aromsyn Co., Ltd. | Research to Kilo-scale | Specializes in the custom synthesis and manufacturing of high-purity intermediates, offering scalability for projects transitioning from discovery to development.[1] |

| King-Pharm | Research Quantities | Offers a portfolio of fine chemicals and pharmaceutical intermediates. |

| BLD Pharm | Research Quantities | Lists the compound under CAS number 153338-24-0 and provides basic product specifications. |

| Apollo Scientific | Research Quantities | A key supplier of fluorinated building blocks, offering the compound and associated safety data.[2] |

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2,4-Difluoro-3-(trifluoromethoxy)aniline is essential for its effective use in synthesis and for the interpretation of analytical data.

| Property | Value |

| Molecular Formula | C₇H₄F₅NO |

| Molecular Weight | 213.11 g/mol |

| Appearance | Varies by supplier; typically a liquid or low-melting solid |

| Boiling Point | Not consistently reported |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

-